Irofulven
Overview
Description
Preparation Methods
Irofulven is synthesized from illudin S through a series of chemical reactions. The synthetic route involves the treatment of illudin S with excess acid and formaldehyde . The process includes:
Evans’ Cu-catalyzed aldol addition reaction: using a strained cyclopropyl ketenethioacetal.
Enyne ring-closing metathesis (EYRCM) cascade reaction: .
Reductive allylic transposition reaction: using the reagent IPNBSH.
Ring-closing metathesis (RCM) and dehydrogenation sequence: for the final formation of this compound.
Chemical Reactions Analysis
Irofulven undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions: The reactions often involve reagents such as acids, bases, and reducing agents under controlled temperatures and pressures.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups.
Scientific Research Applications
Chemistry: Used as a model compound for studying alkylating agents and their interactions with DNA.
Biology: Investigated for its effects on cellular processes, particularly DNA replication and repair.
Medicine: Explored as a potential treatment for various cancers, including ovarian, prostate, and lung cancers
Industry: Potential applications in the development of new anticancer drugs and therapeutic agents.
Mechanism of Action
Irofulven exerts its effects by being rapidly absorbed by tumor cells. Once inside the cells, it binds to DNA and protein targets, interfering with DNA replication and cell division. The compound targets the nucleotide excision repair pathway, making it particularly effective against cells deficient in this repair mechanism .
Comparison with Similar Compounds
Irofulven is unique compared to other alkylating agents due to its origin from a natural product and its specific mechanism of action. Similar compounds include:
Ecteinascidin 743 (ET-743): A marine-derived alkylating agent with a different activity spectrum.
CAP-121: A second-generation this compound analog with improved pharmacokinetics and safety profile.
This compound stands out due to its ability to selectively target tumor cells with DNA repair deficiencies, making it a promising candidate for further research and development .
Properties
IUPAC Name |
(5'R)-5'-hydroxy-1'-(hydroxymethyl)-2',5',7'-trimethylspiro[cyclopropane-1,6'-indene]-4'-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-8-6-10-12(11(8)7-16)9(2)15(4-5-15)14(3,18)13(10)17/h6,16,18H,4-5,7H2,1-3H3/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NICJCIQSJJKZAH-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C3(CC3)C(C(=O)C2=C1)(C)O)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(C3(CC3)[C@@](C(=O)C2=C1)(C)O)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166423 | |
Record name | Irofulven | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50166423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
MGI-114(Irofulven) has unique mechanism of action as an anti-tumor agent is due to its ability to be rapidly absorbed by tumor cells. Once inside the cells, the compound binds to DNA and protein targets. This binding interferes with DNA replication and cell division of tumor cells, leading to tumor-specific apoptotic cell death, or “cell suicide.” During this process, tumor cells tend to automatically shut themselves down when they sense their function is compromised. | |
Record name | Irofulven | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05786 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
158440-71-2 | |
Record name | (-)-Irofulven | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=158440-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Irofulven [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158440712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Irofulven | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05786 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Irofulven | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50166423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IROFULVEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B799IH05A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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